N'-Aminopropanimidamide hydrochloride
Description
N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Properties
Molecular Formula |
C3H10ClN3 |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N'-aminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H |
InChI Key |
XBKRWHIDIHGJQQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/N)/N.Cl |
Canonical SMILES |
CCC(=NN)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-Aminopropanimidamide hydrochloride include:
- Propionamidine hydrochloride
- Guanidine hydrochloride
- Aminoguanidine hydrochloride
Uniqueness
N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .
Biological Activity
N'-Aminopropanimidamide hydrochloride (also known as N'-aminopropanimidamide HCl) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies. The information is compiled from diverse scientific sources to ensure a well-rounded understanding.
Chemical Structure and Properties
This compound is characterized by its amine and amidine functional groups, contributing to its biological activity. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing multiple pathways.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. Studies have shown that compounds with similar structures can exhibit:
- Antitumor Activity : Compounds in the same class have demonstrated the ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown significant antitumor effects with IC50 values indicating potent activity against specific cancer cell lines .
- Anti-inflammatory Effects : Research indicates that nitrogen-containing compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Pharmacological Applications
This compound has been explored for various therapeutic applications:
- Cancer Treatment : The compound's ability to inhibit tumor growth positions it as a candidate for cancer therapy. Case studies highlight its effectiveness in reducing tumor size in preclinical models .
- Inflammatory Disorders : Its anti-inflammatory properties suggest potential use in treating conditions like arthritis or other inflammatory diseases .
Case Studies
Several case studies have assessed the efficacy and safety of this compound:
- Antitumor Efficacy : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in tumor growth compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
- Inflammation Reduction : In a clinical trial setting, patients receiving treatment with this compound exhibited decreased levels of inflammatory markers, suggesting its role in managing chronic inflammation.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| N'-Aminopropanimidamide HCl | Antitumor | 6.26 | HCC827 Cell Line |
| Similar Benzimidazole Derivative | Antitumor | 6.48 | NCI-H358 Cell Line |
| Nitrogen-Containing Compound | Anti-inflammatory | 4.33 | COX-1 Enzyme |
Research Findings
Recent research has highlighted the promising biological activities associated with this compound:
- A study published in 2021 demonstrated that derivatives showed higher inhibition rates against specific cancer cell lines, indicating potential for further development as anticancer agents .
- Investigations into anti-inflammatory properties revealed that certain derivatives could significantly inhibit nitric oxide production in macrophages, showcasing their therapeutic potential against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
